Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate
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Overview
Description
Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate is an organic compound that features a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate typically involves the reaction of 4-methyl-2-nitroaniline with methyl 4-oxobutanoate under specific conditions. The process often requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-nitroaniline
- 2-Methyl-4-nitroaniline
- N-benzyl-2-methyl-4-nitroaniline
- Methyl-(2,4-dinitrophenyl)-aminopropanoate
Uniqueness
Its combination of a nitroaniline moiety with a butanoate ester makes it particularly versatile in various chemical transformations and applications .
Properties
IUPAC Name |
methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-8-3-4-9(10(7-8)14(17)18)13-11(15)5-6-12(16)19-2/h3-4,7H,5-6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCCCGCOQSCBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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